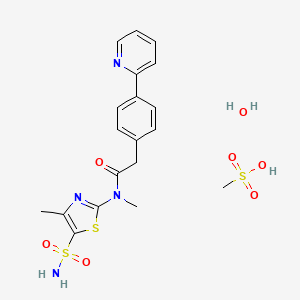
Pritelivir mesylate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pritelivir mesylate hydrate is a direct-acting antiviral compound that is currently under development for the treatment of herpes simplex virus infections, particularly in immunocompromised patients. It is known for its novel mechanism of action, which involves the inhibition of the viral helicase-primase complex, making it distinct from traditional nucleoside analogues .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pritelivir mesylate hydrate involves multiple steps, starting from the preparation of the core thiazolylamide structureThe final step involves the mesylation and hydration to obtain this compound .
Industrial Production Methods: In an industrial setting, the production of this compound is optimized for large-scale manufacturing. This involves the use of good manufacturing practice (GMP) environments to ensure the quality and consistency of the product. The process includes the optimization of particle size distribution, flowability properties, and surface area to achieve the desired physical and chemical characteristics .
化学反応の分析
Types of Reactions: Pritelivir mesylate hydrate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and thiazole moieties. These reactions can involve nucleophilic or electrophilic substitution, depending on the reagents and conditions used .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong nucleophiles or electrophiles, depending on the desired substitution. Typical conditions involve controlled temperatures and the use of solvents that facilitate the reaction without causing degradation of the compound .
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can exhibit different pharmacological properties and are often explored for their potential therapeutic applications .
科学的研究の応用
Pritelivir mesylate hydrate has a wide range of scientific research applications, particularly in the fields of virology, pharmacology, and medicinal chemistry. It is primarily studied for its antiviral properties against herpes simplex virus types 1 and 2. Research has shown that this compound is effective in reducing viral replication and improving clinical outcomes in animal models and clinical trials .
In addition to its antiviral applications, this compound is also explored for its potential use in combination therapies with other antiviral agents. This approach aims to enhance the efficacy of treatment and reduce the likelihood of resistance development .
作用機序
Pritelivir mesylate hydrate exerts its antiviral effects by inhibiting the viral helicase-primase complex, which is essential for the replication of herpes simplex virus. By targeting this complex, this compound prevents the unwinding and priming of viral DNA, thereby inhibiting viral replication .
The molecular targets of this compound include the helicase and primase enzymes, which are crucial for the synthesis of viral DNA. The inhibition of these enzymes disrupts the viral replication cycle and reduces the viral load in infected cells .
類似化合物との比較
- Amenamevir
- BILS-179 BS
- Foscarnet
- Docosanol
Comparison: Pritelivir mesylate hydrate is unique in its mechanism of action compared to other antiviral agents. While traditional nucleoside analogues such as acyclovir and valacyclovir target the viral DNA polymerase, this compound inhibits the helicase-primase complex, offering a novel approach to antiviral therapy .
Amenamevir and BILS-179 BS are also helicase-primase inhibitors, but they differ in their chemical structures and pharmacological profiles. Foscarnet and docosanol, on the other hand, have different mechanisms of action and are used in specific clinical scenarios where nucleoside analogues are ineffective .
This compound’s unique mechanism of action and its efficacy against drug-resistant strains of herpes simplex virus make it a promising candidate for the treatment of infections that are resistant to conventional therapies .
特性
CAS番号 |
1428321-10-1 |
|---|---|
分子式 |
C19H24N4O7S3 |
分子量 |
516.6 g/mol |
IUPAC名 |
methanesulfonic acid;N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide;hydrate |
InChI |
InChI=1S/C18H18N4O3S2.CH4O3S.H2O/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15;1-5(2,3)4;/h3-10H,11H2,1-2H3,(H2,19,24,25);1H3,(H,2,3,4);1H2 |
InChIキー |
QPIDAZSAUYNBAC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N.CS(=O)(=O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


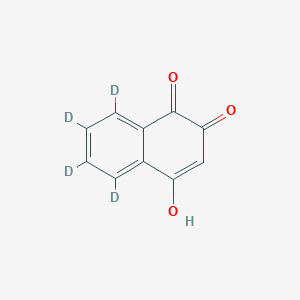
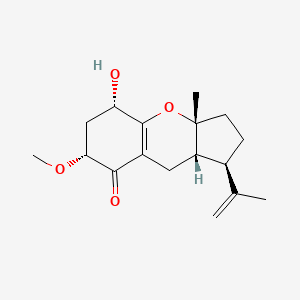
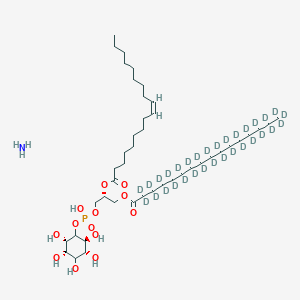
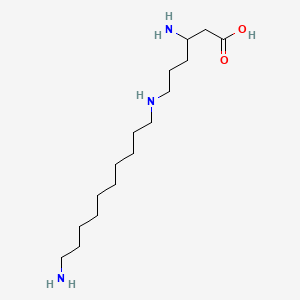
![3-[(3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12418955.png)
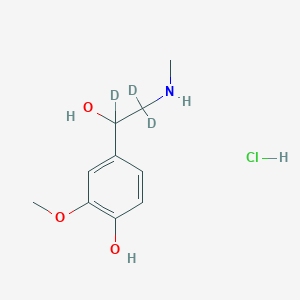
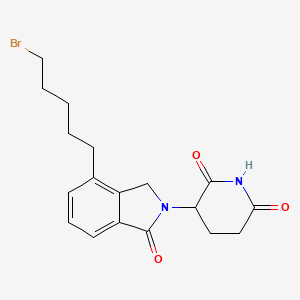
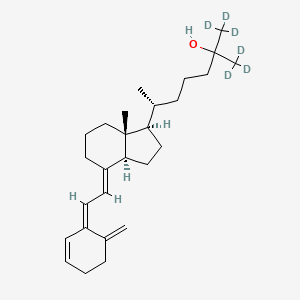
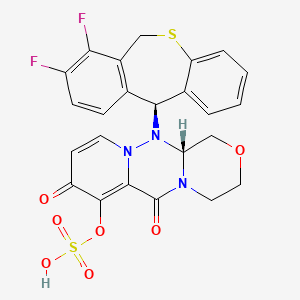
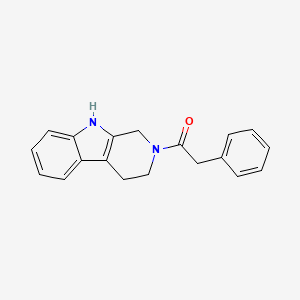
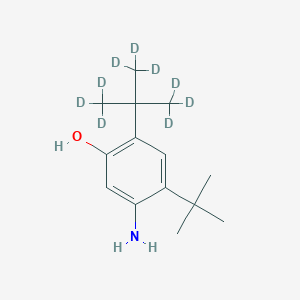
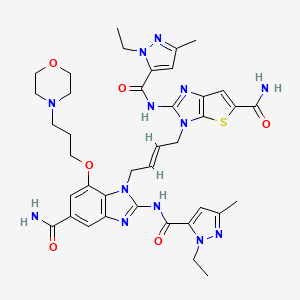
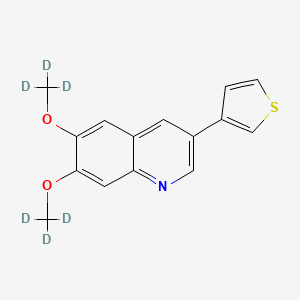
![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418997.png)
